Picomonosulfate
Description
Picomonosulfate Sodium is an inorganic compound with the molecular formula C₁₈H₁₄NO₅S·Na and a molecular weight of 379.362 g/mol . It exhibits optical activity, marked as (±), and contains a defined stereocenter, which influences its chemical behavior and interactions . The compound’s structure includes a pyridylmethylene diphenol backbone linked to a sulfate group and a sodium ion, as indicated by its SMILES notation: [Na+].OC1=CC=C(C=C1)C(C2=CC=C(OS([O-])(=O)=O)C=C2)C3=CC=CC=N3 .
Properties
CAS No. |
51264-33-6 |
|---|---|
Molecular Formula |
C18H15NO5S |
Molecular Weight |
357.4 g/mol |
IUPAC Name |
[4-[(4-hydroxyphenyl)-pyridin-2-ylmethyl]phenyl] hydrogen sulfate |
InChI |
InChI=1S/C18H15NO5S/c20-15-8-4-13(5-9-15)18(17-3-1-2-12-19-17)14-6-10-16(11-7-14)24-25(21,22)23/h1-12,18,20H,(H,21,22,23) |
InChI Key |
GZBRDXXUGWPICA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)C(C2=CC=C(C=C2)O)C3=CC=C(C=C3)OS(=O)(=O)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Key Properties of this compound Sodium and Related Compounds
Footnotes:
Sodium Picosulfate’s formula inferred from its synonym 4,4'-(2-pyridylmethylene)diphenol bis(hydrogen sulfate) disodium salt monohydrate .
Sodium Picosulfate Related Compound A shares the same InChIKey (JHXGMACYSBECRB-UHFFFAOYSA-M) as this compound Sodium, suggesting identical core structures .
Key Differences and Implications
Stereochemical Complexity
This compound Sodium’s defined stereocenter distinguishes it from Sodium Picosulfate Related Compound A, which is labeled as achiral . This difference could impact biological activity, as stereochemistry often influences drug-receptor interactions.
Functional Divergence
- Sodium Picosulfate : Clinically used in combination with magnesium oxide and citric acid (PREPOPIK®) for bowel preparation . Its bis-sulfate structure enhances stability and targeted action.
- This compound Sodium: While structurally similar, its monosulfate configuration and stereocenter may alter solubility or metabolic pathways, though clinical data are absent in the evidence.
- Related Compound A : Serves as a USP reference standard for quality testing, emphasizing its role in verifying purity rather than therapeutic application .
Regulatory and Industrial Relevance
Sodium Picosulfate’s inclusion in pharmacopeial monographs (e.g., USP, EP) underscores its established safety and efficacy . In contrast, this compound Sodium’s regulatory status remains unclear, though its structural similarity to Related Compound A suggests utility in analytical workflows .
Research Findings and Data Interpretation
- Stereochemical Impact: The defined stereocenter in this compound Sodium may offer advantages in batch-to-batch consistency for industrial production, a critical factor absent in the achiral Related Compound A .
- Functional Trade-offs: Sodium Picosulfate’s bis-sulfate groups likely enhance its resistance to enzymatic degradation compared to monosulfate derivatives, explaining its preferential use in clinical settings .
- Analytical Utility: The shared InChIKey between this compound Sodium and Related Compound A highlights their interchangeability in quality control, though nomenclature discrepancies require resolution .
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